molecular formula C7H4ClNO4 B1297520 3-Chloro-4-nitrobenzoic acid CAS No. 39608-47-4

3-Chloro-4-nitrobenzoic acid

Cat. No.: B1297520
CAS No.: 39608-47-4
M. Wt: 201.56 g/mol
InChI Key: TZPGGFYKIOBMCN-UHFFFAOYSA-N
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Description

3-Chloro-4-nitrobenzoic acid is an organic compound with the molecular formula C7H4ClNO4. It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the third position and a nitro group at the fourth position. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of other chemical compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloro-4-nitrobenzoic acid can be synthesized through the nitration of 3-chlorobenzoic acid. The nitration process involves treating 3-chlorobenzoic acid with a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at a controlled temperature to ensure the selective nitration at the fourth position .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale nitration processes. The reaction conditions are optimized to maximize yield and purity. The process may include steps such as recrystallization to purify the final product .

Types of Reactions:

    Reduction: this compound can undergo reduction reactions to form 3-chloro-4-aminobenzoic acid. This reaction typically involves the use of reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The chlorine atom in this compound can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium hydroxide.

    Esterification: The carboxylic acid group in this compound can react with alcohols in the presence of an acid catalyst to form esters.

Common Reagents and Conditions:

Major Products:

    Reduction: 3-Chloro-4-aminobenzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

    Esterification: Esters of this compound.

Scientific Research Applications

3-Chloro-4-nitrobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-4-nitrobenzoic acid involves its interaction with specific molecular targets. For instance, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons facilitated by a catalyst. In substitution reactions, the chlorine atom is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism .

Comparison with Similar Compounds

Uniqueness: 3-Chloro-4-nitrobenzoic acid is unique due to the presence of both chlorine and nitro substituents on the benzene ring, which imparts distinct chemical reactivity and properties. The combination of these functional groups makes it a versatile intermediate in organic synthesis .

Biological Activity

3-Chloro-4-nitrobenzoic acid (C₇H₄ClNO₄) is a chlorinated nitroaromatic compound with significant biological activity. This article explores its antibacterial, antifungal, and anticancer properties, supported by various research findings and case studies.

Chemical Structure and Properties

This compound features a benzene ring substituted with a chlorine atom and a nitro group. Its structure allows for various interactions with biological molecules, making it a subject of interest in medicinal chemistry.

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties.

  • Mechanism of Action : The antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit protein synthesis. Studies have shown that it can effectively inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.
  • Minimum Inhibitory Concentration (MIC) : The MIC for this compound against Staphylococcus aureus has been reported at approximately 39 µg/mL, indicating a potent antibacterial effect compared to standard antibiotics like gentamicin .

Antifungal Activity

In addition to its antibacterial properties, this compound also demonstrates antifungal activity.

  • Efficacy Against Fungi : The compound has shown effectiveness against common fungal pathogens such as Candida albicans and Aspergillus niger. In comparative studies, it outperformed traditional antifungal agents like clotrimazole .

Anticancer Properties

The anticancer potential of this compound has been explored in various studies, highlighting its ability to inhibit cancer cell proliferation.

  • Cell Line Studies : In vitro studies using human breast cancer cell lines demonstrated that the compound induces apoptosis (programmed cell death) and inhibits cell cycle progression. The IC50 values for these effects were significantly lower than those observed for many conventional chemotherapeutics .
  • Mechanism of Action : The anticancer activity is believed to occur through the binding of the compound to DNA, thereby interfering with replication and transcription processes. This mechanism mirrors that of cisplatin, a widely used chemotherapeutic agent .

Case Studies and Research Findings

Several case studies have documented the biological activities of this compound:

  • Antibacterial Efficacy : A study compared the antibacterial effects of several nitro-containing ligands, including this compound, against various bacterial strains. The results indicated that the compound exhibited superior activity against Staphylococcus aureus compared to other tested ligands .
  • Fungal Inhibition : Another research effort evaluated the antifungal properties of several derivatives of nitrobenzoic acids. It was found that this compound showed higher antifungal activity than clotrimazole against Candida albicans, with an effective concentration leading to significant growth inhibition .
  • Cancer Cell Studies : A comprehensive study involving multiple cancer cell lines demonstrated that treatment with this compound resulted in a marked decrease in viable cell counts. Flow cytometry analysis revealed that treated cells exhibited characteristics typical of apoptosis, validating the compound's potential as an anticancer agent .

Summary Table of Biological Activities

Activity TypeTested Organisms/Cell LinesMIC/IC50 ValuesObservations
AntibacterialStaphylococcus aureus, E. faecalis39 µg/mLEffective against Gram-positive bacteria
AntifungalCandida albicans, Aspergillus nigerEffective at low concentrationsSuperior to clotrimazole
AnticancerBreast cancer cell linesIC50 < 20 µMInduces apoptosis and inhibits cell cycle progression

Properties

IUPAC Name

3-chloro-4-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO4/c8-5-3-4(7(10)11)1-2-6(5)9(12)13/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZPGGFYKIOBMCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30334502
Record name 3-Chloro-4-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39608-47-4
Record name 3-Chloro-4-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-4-nitrobenzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

2-Chloro-4-methyl-1-nitro-benzene (1.2 g, 6.99 mmol) in a mixture of water and pyridine (2/1, 30 mL) was heated at 90° C. then potassium permanganate (5.2 g, 32.9 mmol) was added in 4 portions at intervals of 1.5 hours. The reaction mixture was heated at 90° C. for 8 hours and then more potassium permanganate (2 g) was added and the resulting mixture was stirred at 90° C. overnight. More potassium permanganate (2 g) was added and the resulting mixture was stirred at 90° C. for 1 hour, the solid was filtered off on a CELITE™ pad. Water (50 mL) was added to the filtrate; the resulting mixture was acidified until pH<2 and was extracted 3 times with ethyl acetate. The combined organic extracts were washed with water and brine, dried over anhydrous sodium sulfate, filtered and evaporated under reduced pressure to give 1.19 g (84% yield) of 3-chloro-4-nitro-benzoic acid as a light yellow solid without further purifications
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
2 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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